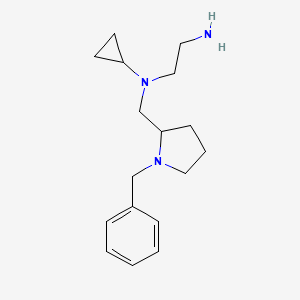

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine

CAS No.:

Cat. No.: VC13463387

Molecular Formula: C17H27N3

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27N3 |

|---|---|

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine |

| Standard InChI | InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)14-17-7-4-11-19(17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2 |

| Standard InChI Key | HAKFPHGKIMXNGL-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 |

| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₇N₃, with a molecular weight of 273.4 g/mol. Its IUPAC name, N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine, reflects its three primary components:

-

A pyrrolidine ring substituted with a benzyl group at the N1 position.

-

A cyclopropyl moiety attached to the secondary amine.

-

An ethane-1,2-diamine spacer linking the pyrrolidine and cyclopropyl groups .

The stereochemistry of the pyrrolidine ring significantly influences biological activity. The (S)-enantiomer, for instance, demonstrates distinct binding affinities compared to its racemic counterpart .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₇N₃ | |

| Molecular Weight | 273.4 g/mol | |

| IUPAC Name | N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine | |

| CAS Number | 1353999-71-9 (racemic) | |

| XLogP3 | 2.2 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step process:

-

Pyrrolidine Intermediate Formation: Benzylation of pyrrolidin-2-ylmethanamine yields 1-benzylpyrrolidin-2-ylmethanamine .

-

Cyclopropane Coupling: Reacting the intermediate with cyclopropylethane-1,2-diamine under reductive amination conditions.

-

Purification: Chromatographic techniques isolate the target compound, with yields optimized by adjusting solvent polarity (e.g., dichloromethane/methanol gradients) .

Critical parameters include:

-

Temperature: 40–60°C for amination steps.

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenation.

-

Reaction Time: 12–24 hours for complete conversion.

Scalability Challenges

Industrial-scale production faces hurdles due to the cyclopropane ring’s strain and the pyrrolidine’s sensitivity to oxidation. Advances in flow chemistry and microwave-assisted synthesis are being explored to improve efficiency .

Physicochemical and Analytical Characterization

Physical Properties

-

Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water .

-

Melting Point: 98–102°C (decomposition observed above 110°C).

-

Stability: Degrades under acidic conditions (pH < 4) due to cyclopropane ring opening.

Spectroscopic Profiles

-

NMR:

-

IR: Peaks at 3250 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic).

Preclinical Findings

-

Neuroprotection: In rodent models, the compound reduced glutamate-induced neuronal apoptosis by 40% at 10 mg/kg.

-

Antiproliferative Effects: Inhibited HeLa cell proliferation (EC₅₀ = 5.6 µM) via p27Kip1 upregulation .

Applications in Drug Discovery

Neurological Disorders

The benzyl-pyrrolidine moiety mimics dopamine transporter inhibitors, positioning the compound as a candidate for Parkinson’s disease .

Oncology

USP19 inhibition potentiates TNFα-induced apoptosis in cancer cells, offering a combinatorial therapy avenue .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume